molecular formula C15H16FN3OS B2888074 6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide CAS No. 1385269-21-5

6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide

Cat. No.: B2888074
CAS No.: 1385269-21-5
M. Wt: 305.37
InChI Key: DTBYHRFJYDTAEP-UHFFFAOYSA-N
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Description

6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16FN3OS and its molecular weight is 305.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibitantibacterial activity . The compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to the death of the bacteria .

Mode of Action

It’s known that similar compounds can bind to their targets, leading to changes in the target’s function . This interaction can inhibit the target’s normal activity, leading to a disruption in the bacterial cell’s normal processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways in bacteria, leading to their death . The compound’s interaction with its target can disrupt these pathways, leading to a halt in essential processes for the bacteria .

Pharmacokinetics

Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to exhibit antibacterial activity . This suggests that the compound may lead to the death of bacteria, potentially making it useful in the treatment of bacterial infections .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can impact the compound’s effectiveness .

Properties

IUPAC Name

6-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c1-9(15-19-11-4-2-3-5-12(11)21-15)18-14(20)10-6-7-13(16)17-8-10/h6-9H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBYHRFJYDTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)CCCC2)NC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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